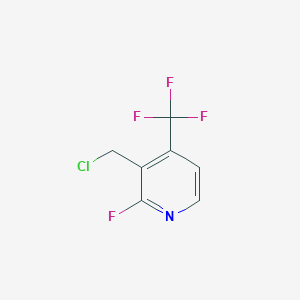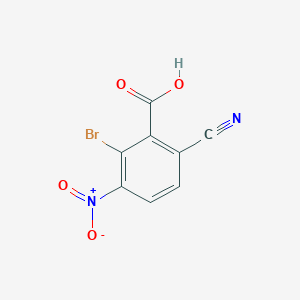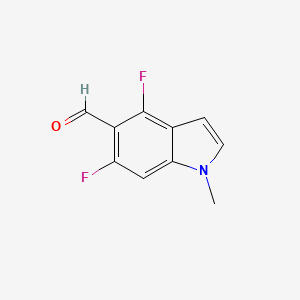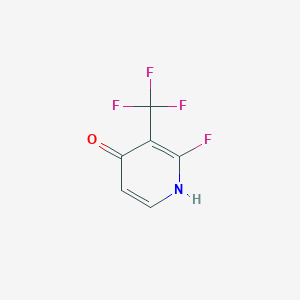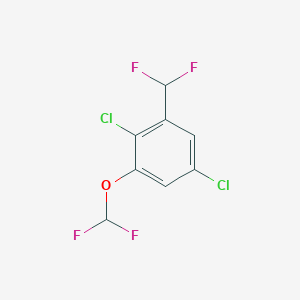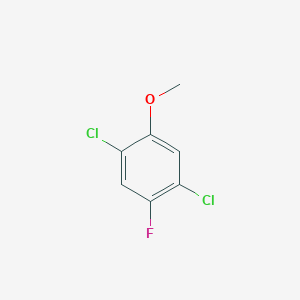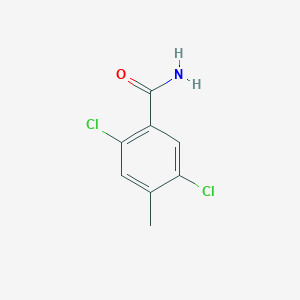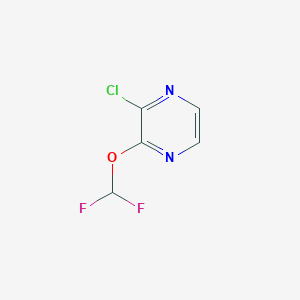
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a azetidine ring, which is a four-membered cyclic amine, with a tert-butyl carboxylate group and a methylaminomethyl group attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.27 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index would typically be determined experimentally.Aplicaciones Científicas De Investigación
Chemical Transformations
The tert-butyl group in this compound has a unique reactivity pattern that is highlighted by its characteristic applications . It is used in various chemical transformations due to its crowded structure .
Biosynthetic Pathways
The tert-butyl group plays a significant role in biosynthetic pathways . Its unique structure and reactivity pattern make it relevant in nature and its implication in these pathways is noteworthy .
Biodegradation Pathways
In addition to biosynthetic pathways, the tert-butyl group is also implicated in biodegradation pathways . Its unique reactivity pattern is utilized in these processes .
Biocatalytic Processes
The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways pave the way for its possible application in biocatalytic processes .
Organic Light-Emitting Diodes (OLEDs)
This compound has been used in the development of solution-processed organic light-emitting diodes (OLEDs) . The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films .
Thermally Activated Delayed Fluorescence (TADF) Emitters
The compound is used in the realization of solution-processable non-doped thermally activated delayed fluorescence (TADF) emitters . These emitters are highly efficient and have excellent compatibility with wet methods .
Blue TADF Emitters
The compound is used in the creation of blue TADF emitters . These emitters have been used in solution-processed non-doped OLEDs, exhibiting record-high external quantum efficiencies (EQE) of 25.8% .
All-TADF White OLEDs
An all-TADF white OLED with an EQE of 27.3% has been achieved by employing a single emitting layer with the blue TADF emitter (which uses this compound) as a host for an orange-red TADF dopant .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMIXQZUVFNHU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



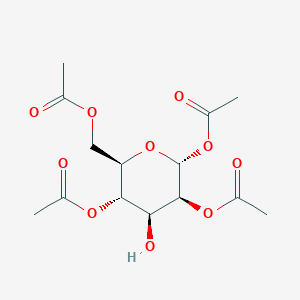
![2-[2-Bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid](/img/structure/B1459790.png)

